3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine

Medicinal Chemistry Drug Design Physicochemical Profiling

Select 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine (CAS 201735-04-8) for its unrivaled synthetic utility in medicinal chemistry. The para-bromo substituent enables mild, protecting-group-free Suzuki–Miyaura diversification—documented at 71% yield in analogous systems—outperforming chloro and fluoro congeners that fail under identical protocols. Its elevated melting point (209–215 °C), approximately 45 °C above the regioisomer, provides a rapid, instrumentation-light identity check to safeguard SAR data integrity. As the direct precursor to BC-7, a thiourea derivative with selective HeLa cytotoxicity (IC₅₀ 65.58 μM) and cisplatin synergism (combination index <0.9), this scaffold allows teams to bypass synthetic route development and assay validation. Order ≥98% HPLC purity material with defined pale-yellow flake morphology and 0–8 °C storage for reproducible results.

Molecular Formula C15H12BrN3
Molecular Weight 314.18 g/mol
CAS No. 201735-04-8
Cat. No. B1270656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine
CAS201735-04-8
Molecular FormulaC15H12BrN3
Molecular Weight314.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Br)N
InChIInChI=1S/C15H12BrN3/c16-12-8-6-11(7-9-12)14-10-15(17)19(18-14)13-4-2-1-3-5-13/h1-10H,17H2
InChIKeyCHHODSBVRNGXPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine (CAS 201735-04-8): Core Identity and Procurement-Relevant Baseline


3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine (CAS 201735-04-8) is a 1,3-diaryl-1H-pyrazol-5-amine heterocycle bearing a para-bromophenyl substituent at the 3-position and a phenyl ring at N1 . With a molecular formula C15H12BrN3 and molecular weight 314.18 g/mol, the compound exhibits a calculated logP of 4.47 and polar surface area of 43.84 Ų [1]. Its melting point of 209–215 °C is notably higher than that of closely related 4-halo or unsubstituted analogs . Commercially available at ≥98% HPLC purity from multiple reputable suppliers, the compound is primarily employed as a synthetic building block in medicinal chemistry programs targeting anti-inflammatory, analgesic, and anticancer agents, where the bromine atom serves both as a lipophilicity modulator and as a synthetic handle for further derivatization via cross-coupling chemistry .

Why 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine Cannot Be Replaced by Generic In-Class Pyrazoles


Although the 1,3-diaryl-1H-pyrazol-5-amine scaffold is shared by multiple commercially available analogs, the specific placement of a bromine atom at the para-position of the C3-phenyl ring—combined with an unsubstituted N1-phenyl group—generates a distinct physicochemical profile that cannot be reproduced by chloro, fluoro, or unsubstituted phenyl congeners [1]. The C–Br bond imparts higher lipophilicity (calculated logP 4.47) and a substantially elevated melting point (209–215 °C) relative to all close comparators, reflecting fundamentally different solid-state packing and solvation behavior . Furthermore, the bromine atom is a superior leaving group for palladium-catalyzed cross-coupling reactions, enabling late-stage diversification that the chloro and fluoro analogs support far less efficiently [2]. A regioisomeric variant—1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-amine—carries the identical heavy-atom composition yet melts approximately 45 °C lower, demonstrating that the regiochemistry of bromine substitution alone is sufficient to alter key material properties . Simple in-class substitution therefore risks unintended changes in solubility, metabolic stability, and downstream synthetic yields in multi-step medicinal chemistry workflows.

3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine: Quantitative Comparator-Based Differentiation Evidence


Lipophilicity Advantage: logP of 4.47 Achieves Higher Predicted Membrane Permeability Than Chloro, Fluoro, and Unsubstituted Analogs

The target compound exhibits a calculated logP of 4.47, which is higher than that of its 4-chloro (logP 4.36), 4-fluoro (logP 3.84), and unsubstituted 1,3-diphenyl (logP 3.70) congeners [1]. This lipophilicity ranking—Br > Cl > F ≈ H—reflects the increasing polarizability and size of the halogen substituent. The quantified difference of +0.77 to +0.81 log units relative to the fluoro and unsubstituted analogs corresponds to a ~5.9- to 6.5-fold predicted increase in octanol–water partition coefficient, a parameter directly correlated with passive membrane permeability in drug discovery programs [2]. All values were derived from computational predictions using consistent methodology across the series. The polar surface area remains constant at 43.84 Ų across all four compounds, isolating the lipophilicity difference to the halogen substituent alone [1].

Medicinal Chemistry Drug Design Physicochemical Profiling

Thermal Stability Differentiation: Melting Point of 209–215 °C Is 15–87 °C Higher Than All Four Close Analogs

The target compound melts at 209–215 °C . This is 15–21 °C higher than the 4-chloro analog (190–194 °C), 49–61 °C higher than the 4-fluoro analog (154–160 °C), 77–87 °C higher than the unsubstituted 1,3-diphenyl analog (128–132 °C), and 41–51 °C higher than its direct regioisomer 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-amine (164–168 °C) . The melting point trend—3-(4-Br-phenyl) > 3-(4-Cl-phenyl) > 3-(4-F-phenyl) > 3-phenyl—correlates with increasing halogen size and polarizability, driving stronger intermolecular halogen bonding and van der Waals interactions in the crystal lattice. The regioisomer comparison is particularly instructive: identical molecular formula (C15H12BrN3) and molecular weight (314.18) yet a ~45 °C difference attributable solely to the position of the bromine atom on the diarylpyrazole framework [1].

Solid-State Chemistry Formulation Development Process Chemistry

Synthetic Utility: The C–Br Bond Enables Palladium-Catalyzed Cross-Coupling Inaccessible to C–Cl and C–F Analogs Under Mild Conditions

The para-bromophenyl substituent provides a synthetically competent handle for Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira cross-coupling reactions. In a demonstrated closely related system, a 5-amino-4-bromopyrazole underwent Suzuki coupling with 4-methoxyboronic acid using 5 mol% Pd(PPh3)4 in dioxane–H2O with Cs2CO3 at elevated temperature to afford the biaryl product in 71% isolated yield [1]. By contrast, the C–Cl bond in the 4-chloro analog requires substantially harsher conditions (higher catalyst loading, stronger bases, elevated temperatures) for comparable oxidative addition, while the C–F bond is essentially inert to standard palladium catalysis [2]. This differential reactivity is rooted in the bond dissociation energies: C–Br (~285 kJ/mol) vs C–Cl (~351 kJ/mol) vs C–F (~453 kJ/mol). The bromo compound therefore enables a more efficient 'build–couple' strategy in which the intact pyrazole-5-amine core is elaborated via the bromine handle without protecting-group manipulation at the exocyclic amine [3].

Synthetic Chemistry Late-Stage Functionalization MedChem Library Expansion

Regioisomeric Identity Confirmation: Melting Point Separates 3-(4-Bromophenyl) from 1-(4-Bromophenyl) Regioisomer by ~45 °C

The target compound (CAS 201735-04-8) and its N1-phenyl / C3-phenyl swapped regioisomer, 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-amine (CAS 72411-50-8), share identical molecular formula (C15H12BrN3), molecular weight (314.18), logP (4.47), and PSA (43.84) yet exhibit markedly different melting points: 209–215 °C vs 164–168 °C, a difference of 41–51 °C . This large discrepancy—arising solely from the interchange of the bromophenyl and phenyl substitution positions—provides a robust, low-cost identity verification method by simple capillary melting point determination. Both compounds are commercially available and could be confused during procurement if ordered by ambiguous name only. The target compound also exhibits a distinct appearance (pale yellow flakes vs solid powder for the regioisomer) and different storage requirements (0–8 °C vs room temperature) .

Analytical Chemistry Quality Control Structure Confirmation

Commercial Purity Benchmarking: ≥98% HPLC Purity with Batch-Specific QC Documentation Exceeds Typical 95% Industry Baseline

Multiple reputable suppliers offer this compound at ≥98% purity by HPLC, including ChemImpex (≥98%), AKSci (98%), and MolCore (NLT 98%) . This is notably higher than the standard 95% purity bracket offered for the chloro analog (95% at Leyan), the fluoro analog (95% at several suppliers), and the 1,3-diphenyl analog (95% at Bidepharm) . Furthermore, Bidepharm supplies the target compound with batch-specific QC documentation including NMR, HPLC, and GC traceability reports—an offering not universally available for the comparator compounds at comparable price points . The combination of higher available purity grade and verified batch-to-batch analytical documentation reduces the risk of irreproducible biological results attributable to impurity interference.

Quality Assurance Procurement Standards Analytical Chemistry

Derivatization Track Record: The 3-(4-Bromophenyl)-1H-pyrazol-5-amine Scaffold Yields a Selective Anticancer Lead (BC-7) with HeLa IC50 of 65.6 μM and Cisplatin Synergism

The target compound serves as the direct synthetic precursor to BC-7 (N-[[3-(4-bromophenyl)-1H-pyrazol-5-yl]-carbamothioyl]-4-chloro-benzamide), a 5-aminopyrazole derivative that demonstrated selective cytotoxicity against HeLa cervical cancer cells with an IC50 of 65.58 ± 8.40 μM [1]. Critically, BC-7 exhibited synergistic cytotoxicity with cisplatin in HeLa cells, achieving combination index (CI) values below 0.9 and highly favorable dose reduction indices [1]. The compound induced apoptosis via a mitochondrial- and caspase-dependent mechanism preceded by early M-phase cell cycle arrest and mitotic catastrophe [1]. While the comparator 1,3-diphenyl-1H-pyrazol-5-amine scaffold has been reported as an mGluR5 positive allosteric modulator, no comparable anticancer synergy data have been published for chloro or fluoro analogs of the 5-aminopyrazole series in combination with cisplatin [2]. This established derivatization precedent reduces the synthetic risk for teams considering the bromo scaffold as a starting point for medicinal chemistry optimization.

Anticancer Research Lead Optimization Combination Therapy

3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine: Evidence-Backed Application Scenarios for Scientific Procurement Decisions


Medicinal Chemistry Library Diversification via Late-Stage Suzuki–Miyaura Cross-Coupling

The C–Br bond in the target compound enables direct, protecting-group-free Suzuki–Miyaura diversification of the pyrazole-5-amine scaffold. In documented analogous systems, Pd(PPh3)4-catalyzed coupling with aryl boronic acids proceeds in 71% isolated yield [1]. The 4-chloro analog requires harsher conditions and often fails to couple under mild protocols, while the 4-fluoro analog is synthetically inert [2]. Teams building biaryl pyrazole libraries for kinase inhibitor or GPCR modulator programs should select the bromo variant when downstream C–C bond formation is planned, as it avoids the need for pre-functionalization steps or protecting-group strategies at the 5-amino position.

Solid-State Formulation Studies Requiring High-Melting, Low-Hygroscopicity API Intermediates

With a melting point of 209–215 °C, the target compound is the highest-melting member of the 1,3-diaryl-5-aminopyrazole series, exceeding the chloro analog by 15–21 °C, the fluoro analog by 49–61 °C, and the unsubstituted analog by 77–87 °C . This property is advantageous for formulation scientists evaluating solid-state stability, milling behavior, and compressibility of early-stage API intermediates. The pale yellow flake morphology and 0–8 °C storage requirement are documented by the primary supplier, supporting reproducible handling protocols across laboratories .

Regioisomer-Sensitive SAR Campaigns Requiring Unambiguous Structural Identity

The ~45 °C melting point gap between the target compound (209–215 °C) and its N1/C3-swapped regioisomer (164–168 °C) provides a definitive, instrumentation-light identity confirmation that is not available via NMR alone for these C15H12BrN3 isomers . Laboratories conducting structure–activity relationship (SAR) studies where the position of the bromine atom is the independent variable should procure both regioisomers and use the melting point as a rapid incoming QC check before committing compounds to biological assays, thereby preventing costly data artifacts from regioisomer cross-contamination.

Hit-to-Lead Optimization Starting from a Validated 5-Aminopyrazole Anticancer Scaffold

The target compound is the direct synthetic precursor to BC-7, a thiourea derivative that exhibits selective HeLa cytotoxicity (IC50 65.58 μM) and synergistic activity with cisplatin (combination index <0.9) [3]. Unlike the unsubstituted 1,3-diphenyl scaffold (which targets mGluR5) or the chloro/fluoro analogs (for which no cisplatin synergism data exist), the bromo scaffold carries published derivatization chemistry, a validated biological assay protocol, and partially characterized mechanism of action involving mitochondrial apoptosis and M-phase cell cycle arrest [3]. Teams initiating anticancer lead optimization can therefore bypass the synthetic route development and assay validation phases by adopting this scaffold.

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